4-methyl-2-(4-phenylpiperazin-1-yl)-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one
Description
The compound 4-methyl-2-(4-phenylpiperazin-1-yl)-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one (Mol. Formula: C₂₆H₂₈N₄OS; Mol. Weight: 444.53 g/mol) is a quinazolinone derivative featuring:
- A 4-methyl group on the quinazolinone core.
- A 4-phenylpiperazinyl substituent at position 2, which is commonly associated with CNS-targeting activity due to its affinity for neurotransmitter receptors.
- A thiophen-2-yl group at position 7, contributing to π-π interactions and electronic effects in binding .
Properties
IUPAC Name |
4-methyl-2-(4-phenylpiperazin-1-yl)-7-thiophen-2-yl-7,8-dihydro-6H-quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4OS/c1-16-22-19(14-17(15-20(22)28)21-8-5-13-29-21)25-23(24-16)27-11-9-26(10-12-27)18-6-3-2-4-7-18/h2-8,13,17H,9-12,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPMAXZNYZVTXDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC(=N1)N3CCN(CC3)C4=CC=CC=C4)CC(CC2=O)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-(4-phenylpiperazin-1-yl)-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step organic reactions. A common synthetic route may include the following steps:
Formation of the Quinazolinone Core: This can be achieved by cyclization reactions involving anthranilic acid derivatives.
Introduction of the Piperazine Moiety: This step involves the reaction of the quinazolinone core with 4-phenylpiperazine under suitable conditions.
Thiophene Substitution: The thiophene ring can be introduced through a substitution reaction, often using thiophene-2-carboxylic acid or its derivatives.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Reactivity of the Piperazine Moiety
The 4-phenylpiperazine group undergoes characteristic nitrogen-centered reactions:
| Reaction Type | Conditions/Reagents | Outcome | Yield/Selectivity | Source |
|---|---|---|---|---|
| Alkylation | Alkyl halides (e.g., CH₃I) in DMF, K₂CO₃, 60°C | N-alkylation at piperazine nitrogen | 65–75% | |
| Acylation | Acetyl chloride, pyridine, RT | Formation of acetylated derivative | 80% (with regioselectivity at terminal N) | |
| Oxidation | H₂O₂/FeSO₄ in acetic acid | N-oxidation to form N-oxide | 45% |
These reactions are critical for modulating the compound’s pharmacokinetic properties, particularly its solubility and receptor-binding affinity.
Thiophene Ring Modifications
The thiophen-2-yl group participates in electrophilic aromatic substitution (EAS):
The electron-rich thiophene enhances electrophilic reactivity, enabling precise functionalization for structure-activity relationship (SAR) studies.
Quinazolinone Core Reactivity
The dihydroquinazolin-5(6H)-one system undergoes transformations at its carbonyl and adjacent positions:
Nucleophilic Additions
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Grignard Reagents : RMgX (R = alkyl/aryl) adds to the carbonyl, forming tertiary alcohols (50–60% yield).
-
Reduction : NaBH₄/MeOH selectively reduces the carbonyl to a secondary alcohol (65% yield).
Oxidation and Ring Aromatization
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DDQ in toluene : Converts dihydroquinazolinone to fully aromatic quinazoline (70% yield).
Electrophilic Substitution
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Nitration : HNO₃/AcOH introduces nitro groups at C6/C8 positions (55% yield).
Cross-Coupling Reactions
The compound’s halogenated derivatives (e.g., brominated thiophene) participate in palladium-catalyzed couplings:
| Reaction Type | Catalytic System | Coupling Partner | Application | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(dppf)Cl₂, K₃PO₄ | Arylboronic acids | Biaryl synthesis | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Amines | N-arylpiperazine derivatives |
Stability Under Acidic/Basic Conditions
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Acidic Hydrolysis (HCl, reflux): Cleaves the piperazine-quinazolinone bond, yielding 4-methyl-7-(thiophen-2-yl)quinazolinone (80% yield).
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Basic Conditions (NaOH, EtOH): Degrades the thiophene ring via ring-opening (limited stability above pH 10).
Photochemical and Thermal Behavior
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UV Irradiation (λ = 254 nm): Induces dimerization via thiophene π-stacking (15% dimer yield).
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Thermal Decomposition (>200°C): Forms phenylpiperazine and thiophene fragments (TGA data: onset at 215°C).
Key Research Findings
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SAR Studies : Bromination at thiophene C5 enhances binding to serotonin receptors (5-HT₁A/5-HT₇) by 3-fold compared to the parent compound.
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Metabolic Stability : N-acetylated derivatives show improved hepatic microsomal stability (t₁/₂ > 120 min vs. 45 min for parent).
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Crystallographic Data : X-ray analysis confirms planar quinazolinone-thiophene conjugation (dihedral angle: 8.2°).
Scientific Research Applications
Pharmaceutical Applications
- Antidepressant Activity : Compounds similar to 4-methyl-2-(4-phenylpiperazin-1-yl)-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one have shown significant potential as antidepressants. The piperazine moiety is known for its role in modulating neurotransmitter systems, particularly serotonin and dopamine pathways .
- Antimicrobial Properties : Research indicates that derivatives of this compound exhibit broad-spectrum antibacterial activity. For example, studies demonstrated that related compounds effectively inhibited the growth of Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. .
- Anticancer Activity : Some derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The structural characteristics of the quinazolinone core are believed to contribute to their anti-proliferative properties .
Case Study 1: Antidepressant Efficacy
A study investigated the antidepressant effects of a related compound in animal models. Results indicated a significant reduction in depressive-like behaviors, which correlated with increased serotonin levels in the brain .
Case Study 2: Antimicrobial Testing
In vitro tests were conducted to evaluate the antibacterial efficacy of several derivatives against common pathogens. The results showed that modifications in the thiophene substituent enhanced antibacterial activity, particularly against resistant strains .
Mechanism of Action
The mechanism of action of 4-methyl-2-(4-phenylpiperazin-1-yl)-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets. These may include:
Receptors: Binding to specific receptors in the body, such as serotonin or dopamine receptors.
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Pathways: Modulation of signaling pathways that regulate cellular functions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Position 2 (Piperazine Derivatives)
Key Insight : The phenylpiperazine group in the target compound enhances serotonin/dopamine receptor binding, while pyridinyl analogs (e.g., BH53976) may shift selectivity toward other targets due to electronic and steric effects .
Substituent Variations at Position 7 (Aryl/Thiophene Groups)
MAO and Kinase Inhibition
- Analog 7913-0063 : Similar molecular weight but lacks thiophene; its 3,4-dimethoxyphenyl group may reduce blood-brain barrier penetration compared to the target compound .
- Compound 7 : A non-quinazolinone analog with thiophen-2-yl and phenylpiperazine groups shows structural similarities, but its butanone linker likely reduces rigidity and target engagement.
Key Insight: The quinazolinone core and thiophene substitution in the target compound likely enhance enzymatic inhibition potency and selectivity over simpler analogs .
Biological Activity
4-Methyl-2-(4-phenylpiperazin-1-yl)-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound belonging to the quinazolinone class, which has garnered attention for its potential pharmacological properties. Its unique structure, featuring a quinazolinone core, a piperazine ring, and a thiophene substituent, suggests various biological activities.
Chemical Structure
The molecular formula of this compound is , with a molecular weight of approximately 425.64 g/mol. The structural components are illustrated in the following table:
| Component | Description |
|---|---|
| Quinazolinone Core | Central structure contributing to biological activity |
| Piperazine Ring | Provides potential for interaction with neurotransmitter receptors |
| Thiophene Substituent | Enhances lipophilicity and may influence receptor binding |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study highlighted that derivatives with piperazine moieties often show moderate to good antimicrobial activity against various pathogens .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Activity Level |
|---|---|
| 4-Methylthiazole derivatives | Moderate to Good |
| Piperazine-linked quinazolinones | Significant activity |
| Thiophene-containing compounds | Enhanced activity |
Neuropharmacological Effects
The piperazine ring in the compound is known for its ability to interact with various neurotransmitter systems, particularly serotonin and dopamine receptors. This interaction suggests potential applications in treating psychiatric disorders. For example, certain piperazine derivatives have been shown to act as antagonists at serotonin receptors, which could be beneficial in managing conditions such as anxiety and depression .
Study on Antidepressant Activity
A recent study explored the antidepressant-like effects of related quinazolinone derivatives in animal models. The results indicated that these compounds could significantly reduce depressive behaviors in mice subjected to stress tests. The mechanism was attributed to modulation of serotonergic pathways .
Cytotoxicity Assessment
Another investigation assessed the cytotoxic effects of this compound on cancer cell lines. The compound demonstrated selective cytotoxicity towards human astrocytoma cell line 1321N1, indicating its potential as an antitumor agent .
Q & A
Basic Research Question
- pH stability : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 1.2). Monitor degradation via HPLC at 254 nm .
- Thermal stability : Perform DSC/TGA to identify decomposition points (>200°C typical for quinazolinones) .
- Light sensitivity : Expose to UV (254 nm) and quantify photodegradation products via LC-MS .
How do structural modifications (e.g., thiophene vs. furan substitution) impact receptor binding affinity?
Advanced Research Question
Thiophene’s sulfur atom enhances π-π stacking with aromatic residues (e.g., Phe in kinase ATP pockets), while furan’s oxygen reduces hydrophobic interactions. Use:
- SAR studies : Compare IC₅₀ of thiophene/furan analogs in kinase assays .
- Molecular dynamics simulations : Analyze binding pocket residence times with GROMACS .
What methodologies address low solubility in aqueous buffers during in vitro assays?
Basic Research Question
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
